molecular formula C8H10N2O2 B13671765 1-(2-Ethoxypyrimidin-5-yl)ethanone

1-(2-Ethoxypyrimidin-5-yl)ethanone

Cat. No.: B13671765
M. Wt: 166.18 g/mol
InChI Key: JBNQLPQIRJONCD-UHFFFAOYSA-N
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Description

1-(2-Ethoxypyrimidin-5-yl)ethanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an ethanone group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrimidin-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base to form 2-ethoxypyrimidine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion rates and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

    2-Ethoxypyrimidine: Similar structure but lacks the ethanone group.

    5-Acetyl-2-ethoxypyrimidine: Similar structure with an acetyl group instead of an ethanone group.

    2-Methoxypyrimidine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness: 1-(2-Ethoxypyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and ethanone groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(2-ethoxypyrimidin-5-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-3-12-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3

InChI Key

JBNQLPQIRJONCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)C(=O)C

Origin of Product

United States

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